REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([C:7](=[CH2:18])[C:8]([O:10]CC2C=CC=CC=2)=[O:9])=[N:3]1>[Pd].CO>[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([CH:7]([CH3:18])[C:8]([OH:10])=[O:9])=[N:3]1
|
Name
|
benzyl 2-(1-methyl-1H-pyrazol-3-yl)acrylate
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1)C(C(=O)OCC1=CC=CC=C1)=C
|
Name
|
|
Quantity
|
0.1 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred under an atmosphere of hydrogen (1 atmosphere) overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The residue was filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
the pad was washed with cold methanol
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.11 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |